2-(4-Benzoylbenzamido)thiophene-3-carboxamide
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Overview
Description
2-(4-Benzoylbenzamido)thiophene-3-carboxamide is a compound belonging to the thiophene class of compounds. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties.
Scientific Research Applications
2-(4-Benzoylbenzamido)thiophene-3-carboxamide has significant applications in scientific research. It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it has shown potential in medicinal chemistry for its anticancer, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Preparation Methods
The synthesis of thiophene derivatives, including 2-(4-Benzoylbenzamido)thiophene-3-carboxamide, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions .
Chemical Reactions Analysis
2-(4-Benzoylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and other standard organic reagents . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-(4-Benzoylbenzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as benzo[b]thiophene-2-carboxamide . These compounds share similar structural features but may differ in their specific applications and biological activities. For example, benzo[b]thiophene-2-carboxamide derivatives have been studied for their STING-agonistic activity, which is important in immune response modulation .
Properties
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c20-17(23)15-10-11-25-19(15)21-18(24)14-8-6-13(7-9-14)16(22)12-4-2-1-3-5-12/h1-11H,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUOMIFQWYPMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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